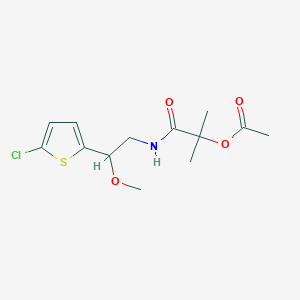

1-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-methyl-1-oxopropan-2-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

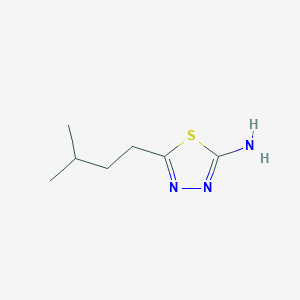

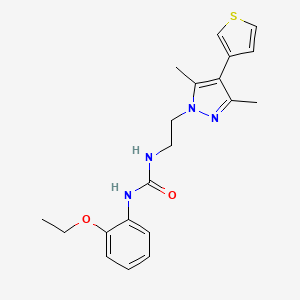

The compound “1-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-methyl-1-oxopropan-2-yl acetate” is a chemical compound that contains a thiophene ring . Thiophene is a five-membered heterocycle that contains one sulfur atom . The molecule contains a total of 26 bond(s). There are 14 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amine(s) (aliphatic) and 1 Thiophene(s) .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction produces aminothiophene derivatives . Other methods include the Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains an ester group (aliphatic), a secondary amine group (aliphatic), and a methoxyethyl group .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, they can be used in the synthesis of anticancer agents and anti-atherosclerotic agents . They can also act as metal complexing agents and in the development of insecticides .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Antiviral Activity

The compound’s antiviral potential has been investigated. In a study by Chen et al., a series of sulfonamide derivatives were synthesized from 4-chlorobenzoic acid. Among these, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . Further research could explore its efficacy against other viruses.

Agrochemical Applications

Sulfonamide derivatives have also shown promise in agriculture. For instance, some derivatives possess herbicidal properties . Investigating whether this compound can inhibit specific plant pathogens or pests could be valuable for crop protection.

Future Directions

Thiophene and its derivatives have attracted great interest in both industry and academia due to their wide range of applications in medicinal chemistry and material science . They have been proven to be effective drugs in the current disease scenario and are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name |

[1-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO4S/c1-8(16)19-13(2,3)12(17)15-7-9(18-4)10-5-6-11(14)20-10/h5-6,9H,7H2,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOAGNYVRMBOGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NCC(C1=CC=C(S1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-methyl-1-oxopropan-2-yl acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2796392.png)

![(1s,4s)-N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B2796398.png)

![5-Benzoyl-2-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2796401.png)

![2-[(2,4-dimethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2796404.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2796406.png)

![3,5-dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2796407.png)